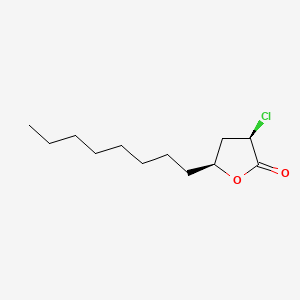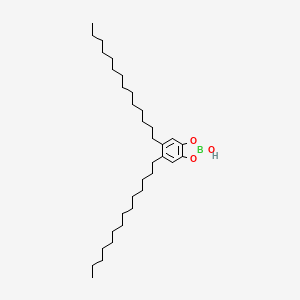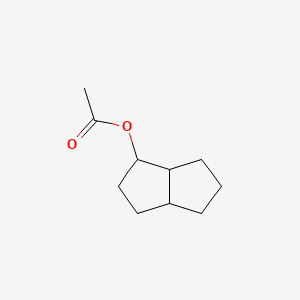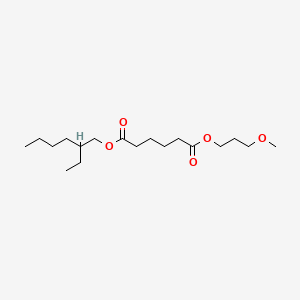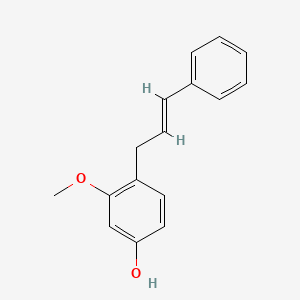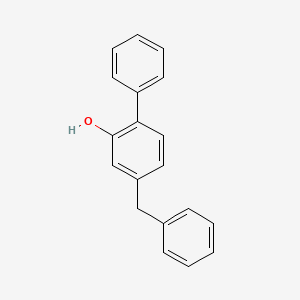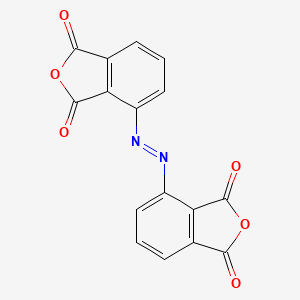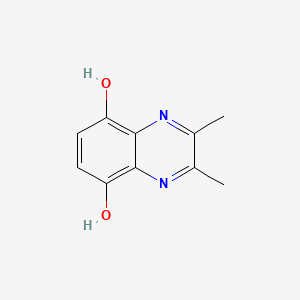
3-Methylpentyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpentyl propionate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. The molecular formula of this compound is C9H18O2, and it has a molecular weight of 158.24 g/mol . This compound is known for its fruity aroma and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylpentyl propionate can be synthesized through the esterification of 3-methylpentanol with propionic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process involves the careful control of temperature, pressure, and catalyst concentration to achieve high efficiency and purity of the final product .
化学反応の分析
Types of Reactions: 3-Methylpentyl propionate, like other esters, can undergo various chemical reactions including hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-methylpentanol and propionic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed:
Hydrolysis: 3-Methylpentanol and propionic acid.
Transesterification: A different ester and an alcohol.
Reduction: 3-Methylpentanol.
科学的研究の応用
3-Methylpentyl propionate has various applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential use in pheromone studies and insect behavior research.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes
作用機序
The mechanism of action of 3-Methylpentyl propionate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. detailed studies on its molecular targets and pathways are limited .
類似化合物との比較
Pentyl propanoate:
Ethyl propionate: Known for its pineapple-like odor, used in flavorings and as a solvent.
Butyl propionate: Used in perfumes and as a solvent for resins and polymers.
Uniqueness: 3-Methylpentyl propionate is unique due to its specific molecular structure, which imparts a distinct fruity aroma. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance.
特性
CAS番号 |
39230-59-6 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
3-methylpentyl propanoate |
InChI |
InChI=1S/C9H18O2/c1-4-8(3)6-7-11-9(10)5-2/h8H,4-7H2,1-3H3 |
InChIキー |
HKUKJBARMQZAIJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCOC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


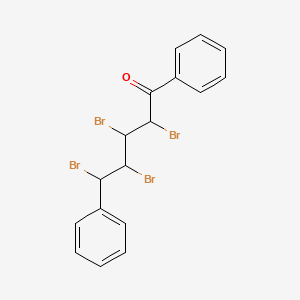
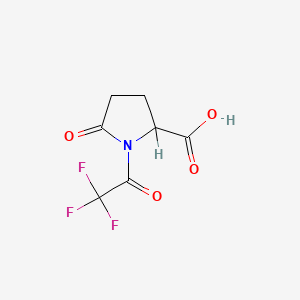
![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)
